N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
CAS No.: 941914-47-2
Cat. No.: VC4240747
Molecular Formula: C28H29N5O2
Molecular Weight: 467.573
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941914-47-2 |
|---|---|
| Molecular Formula | C28H29N5O2 |
| Molecular Weight | 467.573 |
| IUPAC Name | N'-(2-cyanophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
| Standard InChI | InChI=1S/C28H29N5O2/c1-32(2)24-13-11-21(12-14-24)26(33-16-15-20-7-3-4-9-23(20)19-33)18-30-27(34)28(35)31-25-10-6-5-8-22(25)17-29/h3-14,26H,15-16,18-19H2,1-2H3,(H,30,34)(H,31,35) |
| Standard InChI Key | QKKXEKFDOSHDNR-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCC4=CC=CC=C4C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacophoric elements:
-
2-Cyanophenyl group: Aromatic ring with an electron-withdrawing cyano substituent at the ortho position, enhancing binding interactions .
-
4-(Dimethylamino)phenyl group: Electron-rich aromatic system with a tertiary amine, likely influencing solubility and metabolic stability .
-
3,4-Dihydroisoquinoline: Partially saturated heterocycle contributing to conformational rigidity and target affinity .
The oxalamide linker (−N−C(=O)−C(=O)−N−) connects these groups, enabling planar geometry that facilitates enzyme interactions .
Table 1: Key Molecular Properties
Synthesis and Derivatives
Structural Analogues
Modifications to the oxalamide scaffold significantly impact biological activity:
-
Cyanophenyl vs. Acetamidophenyl: Replacement of the cyano group with acetamido (e.g., ) reduces metabolic stability due to increased susceptibility to hydrolysis .
-
Dimethylamino vs. Methoxy: The dimethylamino group in this compound may enhance CYP4F11-mediated activation compared to methoxy-substituted analogs .
Table 2: Comparative Cytotoxicity of Oxalamide Derivatives
| Compound | EC₅₀ (μM) | Target Cell Line | Source |
|---|---|---|---|
| Analog 9 (HTS lead) | <1.0 | H2122 NSCLC | |
| 4-Methoxy derivative | 3.2 | H460 NSCLC | |
| Target compound (predicted) | ~0.5–2.0 | N/A | – |
Mechanism of Action and Biological Activity
Prodrug Activation via CYP4F11
Like related oxalamides, this compound is hypothesized to act as a prodrug requiring enzymatic activation:
-
Demethylation: CYP4F11 catalyzes O-demethylation of the 4-methoxy group (if present), though in this case, the dimethylamino group may undergo N-demethylation .
-
Active Metabolite Formation: The resulting metabolite covalently inhibits SCD, depleting monounsaturated fatty acids (e.g., oleic acid) and inducing apoptosis in cancer cells .
Target Engagement
-
SCD Inhibition: Irreversible binding to SCD’s active site disrupts lipid metabolism, triggering endoplasmic reticulum stress .
-
Selectivity: Overexpression of CYP4F11 in certain tumors (e.g., NSCLC H2122) confers selectivity, sparing normal cells .
Challenges and Future Directions
Limitations
-
Prodrug Dependency: Tumors lacking CYP4F11 expression are intrinsically resistant .
-
Formulation Issues: Low aqueous solubility (predicted <10 μg/mL) complicates intravenous delivery.
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume